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Compound of Interest

Compound Name: 4-Aminopyridazine

Cat. No.: B156604

Application Notes and Protocols for Researchers in Drug Discovery

These application notes provide a comprehensive overview of the synthesis, in vitro
characterization, and evaluation of a novel series of potent and selective ALK5 inhibitors
featuring a 4,6-disubstituted pyridazine core. This document is intended for researchers,
scientists, and drug development professionals engaged in the discovery of therapeutics
targeting the TGF-f3 signaling pathway, which is implicated in a variety of pathologies, including
cancer and fibrosis.

Introduction to ALKS5 Inhibition

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type |
receptor (TGF-BR1), is a serine/threonine kinase that plays a pivotal role in the TGF-3 signaling
cascade.[1][2] Upon binding of TGF-3, ALKS5 is recruited and phosphorylated by the type Il
receptor (TGF-BR2), leading to the phosphorylation of downstream substrates Smad2 and
Smad3.[1][2] These phosphorylated Smads then form a complex with Smad4, translocate to
the nucleus, and regulate the transcription of target genes involved in cell growth,
differentiation, and extracellular matrix production.[1][2] Dysregulation of the TGF-B/ALK5
pathway is a hallmark of several diseases, making ALK5 an attractive therapeutic target.[3][4]
[5] The inhibitors described herein are based on a 4,6-disubstituted pyridazine scaffold, which
has been identified as a valid structural moiety for the development of potent ALK5 modulators.

[1]6]
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TGF-B/ALKS5 Signaling Pathway

The following diagram illustrates the canonical TGF-B/ALK5 signaling pathway and the point of
inhibition by the described compounds.
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Caption: TGF-B/ALKS signaling pathway and inhibitor action.

Quantitative Data Summary

A knowledge-based scaffold-hopping exploration led to the identification of a novel series of
ALKS5 inhibitors with a 4,6-disubstituted pyridazine core. The in vitro potency of key compounds

from this series is summarized in the table below.[1]
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Data sourced from Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of

Pyridazine-Based ALKS5 Inhibitors. ACS Medicinal Chemistry Letters.[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the 4,6-disubstituted pyridazine

ALKS5 inhibitors are provided below.

General Synthetic Workflow

The synthesis of the target compounds generally follows the workflow depicted below, starting

from commercially available materials.
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Caption: General synthetic workflow for pyridazine inhibitors.
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Protocol 1: Synthesis of N-(6-(morpholin-4-yl)pyridazin-4-yl)pyridin-2-amine (Compound 4)

This protocol is adapted from the general procedures described for the synthesis of the
pyridazine series.[1]

e Step 1: Synthesis of 4-chloro-6-morpholinopyridazine.

o To a solution of 4,6-dichloropyridazine in a suitable solvent (e.g., N,N-Dimethylformamide),
add morpholine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine).

o Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by
TLC or LC-MS until the starting material is consumed.

o Upon completion, cool the reaction, dilute with water, and extract the product with an
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by flash chromatography to yield 4-chloro-6-
morpholinopyridazine.

e Step 2: Synthesis of Compound 4.

o In a sealed vessel, combine 4-chloro-6-morpholinopyridazine, 2-aminopyridine, a
palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base
(e.g., cesium carbonate) in an appropriate solvent (e.g., 1,4-dioxane).

o Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a high
temperature (e.g., 110-130 °C) for several hours.

o Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through celite,
and concentrate the filtrate.

o Purify the crude product by flash chromatography on silica gel to afford the final
compound.
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o Characterize the final product by *H NMR, 3C NMR, and high-resolution mass
spectrometry (HRMS).

Biological Evaluation Protocols

Protocol 2: ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of ALK5 by quantifying the amount of ADP produced
during the phosphorylation of a peptide substrate.[7][8][9]

o Materials:
o Recombinant human ALKS (TGF(R1)
o TGFBRL1 Peptide Substrate
o ATP (500 uM stock)
o 5x Kinase Assay Buffer
o ADP-Glo™ Kinase Assay Kit (Promega)
o Test compounds (e.g., Compound 4, 20, 23)
o White, low-volume 384-well plates
o Luminometer
o Procedure:

o Compound Dilution: Prepare a serial dilution of the test compounds in 1x Kinase Assay
Buffer containing a constant percentage of DMSO (e.g., 1%).

o Reaction Setup:

» Add 2.5 pL of the diluted test compound or vehicle (for positive and negative controls) to
the wells of a 384-well plate.
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» Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at or near the Km for
ALK5), and the TGFBR1 peptide substrate.

» Add 5 pL of the master mix to all wells.

= To the "Negative Control" wells, add 2.5 pL of 1x Kinase Assay Buffer instead of the
enzyme.

o Reaction Initiation: Initiate the kinase reaction by adding 2.5 pL of diluted ALK5 enzyme to
the "Positive Control" and "Test Compound" wells.

o Incubation: Incubate the plate at 30°C for 45-60 minutes.

o Reaction Termination: Stop the reaction by adding 5 pL of ADP-Glo™ Reagent to each
well. Incubate at room temperature for 40-45 minutes.

o Signal Generation: Add 10 pL of Kinase Detection Reagent to each well. Incubate at room
temperature for another 30-45 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the positive and negative controls. Determine the IC50 value by fitting the data to a four-
parameter logistic dose-response curve.

Protocol 3: Cellular p-SMAD2 Inhibition Assay (Western Blot)

This assay assesses the ability of the inhibitors to block TGF-B-induced phosphorylation of
SMAD?2 in a cellular context.[10]

e Materials:
o Ab49 cells (or other suitable cell line)
o Cell culture medium (e.g., DMEM with 10% FBS)

o Low-serum medium (e.g., DMEM with 0.5% FBS)
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o Test compounds

o Recombinant human TGF-1

o RIPA lysis buffer with protease and phosphatase inhibitors

o Primary antibodies: anti-p-SMAD2, anti-SMAD?2, anti-f3-actin
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

Procedure:
o Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere overnight.

o Serum Starvation: Replace the growth medium with low-serum medium and incubate for
18-24 hours.

o Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds
for 1-2 hours.

o TGF-B Stimulation: Stimulate the cells with TGF-1 (e.g., 2-5 ng/mL) for 30-60 minutes.
o Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
assay.

o Western Blotting:

» Separate equal amounts of protein (20-30 pug) by SDS-PAGE and transfer to a PVDF
membrane.

s Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

» Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.
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» Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

» Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

o Data Analysis: Re-probe the membrane for total SMAD2 and a loading control (-actin).
Quantify the band intensities using densitometry software. Normalize the p-SMAD2 signal
to total SMAD2 and determine the IC50 value.

These protocols provide a robust framework for the synthesis and preclinical evaluation of
novel pyridazine-based ALKS5 inhibitors, facilitating the development of new therapeutic agents
for fibrosis and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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disubstituted-pyridazine-core]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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